7-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Descripción
The compound 7-{[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one features a tricyclic lactam core fused with a sulfonyl-piperazine moiety substituted by a 2-chloro-6-fluorobenzoyl group. This structure combines rigidity from the tricyclic system with polar functional groups (sulfonyl, benzoyl halides) that may influence solubility, electronic properties, and bioactivity.
Propiedades
IUPAC Name |
7-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O4S/c24-18-4-1-5-19(25)21(18)23(30)26-9-11-27(12-10-26)33(31,32)17-13-15-3-2-8-28-20(29)7-6-16(14-17)22(15)28/h1,4-5,13-14H,2-3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQBEQMSFRMEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These are key enzymes for DNA replication in bacteria, making them crucial targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication within the bacterial cell. This results in the cessation of bacterial growth and eventually leads to bacterial cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which halts the growth of the bacterial population.
Pharmacokinetics
Similar compounds have been shown to accumulate in phagocytic cells. Some derivatives of the compound have been found to be substrates for efflux by Mrp4, a protein involved in drug resistance
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and increasing in number. This can lead to the death of the bacterial population, effectively treating the bacterial infection.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of efflux transporters like Mrp4 can reduce the compound’s effectiveness by pumping it out of the cells. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other substances. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness arises from three critical regions:
Sulfonyl-Piperazine Linker : Introduces polarity and hydrogen-bonding capacity.
2-Chloro-6-fluorobenzoyl Group : Ortho-substituted halogens may enhance steric and electronic effects compared to other substitution patterns.
Analogous Compounds Identified in Literature
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
- Structural Difference : Substitution at the benzoyl group (3-fluoro vs. 2-chloro-6-fluoro).
- Implications: The absence of chlorine reduces electronegativity and lipophilicity (lower logP).
Isoxazole Derivatives with Piperidinyl Substituents (e.g., 8b and 8c from )
- Structural Differences :
- Core: Isoxazole ring vs. tricyclic lactam.
- Substituents: Phenethyl-piperidine vs. sulfonyl-piperazine.
- Implications: Isoxazole cores are less rigid, possibly reducing target selectivity. Piperidine vs.
Comparative Analysis of Physicochemical and Electronic Properties
Substituent Effects on Electronic Properties
- The sulfonyl group improves aqueous solubility compared to isoxazole derivatives .
Impact of Core Rigidity on Bioactivity
- Tricyclic Lactam : Restricted rotation may reduce entropy penalty upon binding, improving affinity for rigid targets (e.g., kinases, proteases).
- Isoxazole Core : Flexible structure could allow adaptation to diverse binding sites but with lower selectivity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
